molecular formula C12H15NO4 B1441737 Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate CAS No. 37704-44-2

Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate

Cat. No. B1441737
CAS RN: 37704-44-2
M. Wt: 237.25 g/mol
InChI Key: SFHKBRKOHLUOMZ-UHFFFAOYSA-N
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Description

“Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate” is a chemical compound with the molecular formula C12H15NO4 . It has an average mass of 237.252 Da and a monoisotopic mass of 237.100113 Da . The compound is stored under nitrogen at a temperature of 4°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO4/c1-17-12(16)11-8-5-3-2-4-6-13(8)10(15)7-9(11)14/h2-7H2,1H3 . This code provides a detailed description of the compound’s molecular structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

This compound has a molecular formula of C12H15NO4 . It has an average mass of 237.252 Da and a monoisotopic mass of 237.100113 Da . The compound is stored under nitrogen at a temperature of 4°C .

Scientific Research Applications

Pharmaceutical Drug Synthesis

This compound is structurally related to pyrrole-3-carboxylic acid amides, which are central to successful drugs like Atorvastatin and Sunitinib . The synthesis of these compounds is of significant interest due to their bioactive properties.

Antimalarial Activity

Derivatives of pyrrolin-4-ones, which include the methyl 2-hydroxy-4-oxo compound, have shown antimalarial activities. This makes them valuable for the development of new antimalarial drugs .

HIV-1 Protease Inhibition

The compound’s structural relatives have been studied for their HIV-1 protease inhibitory activities. This suggests potential applications in the treatment or management of HIV .

Antiviral Agents

Indole derivatives, which share a similar structural framework with the methyl 2-hydroxy-4-oxo compound, have been reported to possess antiviral activities. This includes inhibitory activity against influenza A and other viruses .

Anti-inflammatory and Anticancer Properties

The indole scaffold, which is related to the compound , is known for its anti-inflammatory and anticancer properties. This opens up research avenues for the compound’s use in developing treatments for inflammation and cancer .

Organic Synthesis and Catalysis

The compound can be used in organic synthesis, particularly in cyclization reactions. Its high yield and operational simplicity make it a candidate for industrialized production and catalysis applications .

properties

IUPAC Name

methyl 2-hydroxy-4-oxo-7,8,9,10-tetrahydro-6H-pyrido[1,2-a]azepine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-17-12(16)11-8-5-3-2-4-6-13(8)10(15)7-9(11)14/h7,14H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHKBRKOHLUOMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCCCN2C(=O)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00715925
Record name Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835211
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate

CAS RN

37704-44-2
Record name Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00715925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate
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Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate
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Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate
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Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate
Reactant of Route 5
Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate
Reactant of Route 6
Methyl 2-hydroxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate

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